1H-Benzimidazol-4-ol, 1-methyl-
Description
Significance of Heterocyclic Frameworks in Scientific Inquiry
Heterocyclic compounds are a major class of organic molecules, distinguished by their cyclic structure containing at least one heteroatom, most commonly nitrogen, oxygen, or sulfur. guidechem.com This structural feature imparts unique physical and chemical properties that are often essential for biological activity. guidechem.com A vast number of natural products, including alkaloids, vitamins like B-complex vitamins, and the nucleic acids that form the basis of DNA and RNA, contain heterocyclic rings. guidechem.comclockss.org Their prevalence in nature has made them a focal point for researchers aiming to understand and manipulate biological processes.
The ability of heterocyclic compounds to engage in various non-covalent interactions, such as hydrogen bonding, and to present functionalities in specific three-dimensional arrangements makes them ideal for interacting with biological targets like enzymes and receptors. bldpharm.comechemi.com Consequently, they are a cornerstone of medicinal chemistry, with a large percentage of all pharmaceuticals containing at least one heterocyclic ring. chemstep.com Beyond medicine, their applications extend to agriculture in the form of pesticides and herbicides, as well as to materials science in the creation of polymers and dyes. clockss.orgchemstep.com
The Benzimidazole (B57391) Core as a Privileged Structure in Advanced Chemistry and Biological Systems
Within the broad family of heterocyclic compounds, the benzimidazole scaffold holds a position of particular importance. This bicyclic aromatic heterocycle, which consists of a fusion between a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged structure" in medicinal chemistry. bldpharm.comchemsrc.comaablocks.com This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the design of new drugs. chemsrc.comaablocks.com
The versatility of the benzimidazole core stems from its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions. bldpharm.comechemi.com These characteristics allow benzimidazole derivatives to bind effectively to a wide array of macromolecules. bldpharm.com As a result, this scaffold is found in numerous clinically approved drugs with diverse therapeutic applications, including antiulcer agents like omeprazole, antihypertensives, anticancer agents, and antiparasitic drugs. aablocks.comchemicalbook.com The structural simplicity of the benzimidazole core, combined with the ease of introducing various substituents at different positions, provides chemists with a powerful tool for rational drug design and the development of novel bioactive compounds. bldpharm.comchemsrc.com
Overview of 1H-Benzimidazol-4-ol, 1-methyl- within the Benzimidazole Class
1H-Benzimidazol-4-ol, 1-methyl- is a specific derivative within the extensive benzimidazole family. Its structure features the core benzimidazole framework with a hydroxyl (-OH) group at position 4 and a methyl (-CH3) group attached to one of the nitrogen atoms.
While the broader benzimidazole class is the subject of extensive research, detailed scientific literature and in-depth studies focusing specifically on 1H-Benzimidazol-4-ol, 1-methyl- are not widely available in public databases. The compound is primarily listed in the catalogs of chemical suppliers for research purposes. The available data is largely confined to basic physicochemical properties.
Below are tables detailing the known properties of the parent compound, 1H-Benzimidazol-4-ol, and the specific derivative, 1H-Benzimidazol-4-ol, 1-methyl-.
Table 1: Physicochemical Properties of 1H-Benzimidazol-4-ol
| Property | Value |
|---|---|
| CAS Number | 67021-83-4 chemsrc.com |
| Molecular Formula | C₇H₆N₂O chemsrc.com |
| Molecular Weight | 134.14 g/mol chemsrc.com |
| Melting Point | 200 °C chemsrc.com |
| Boiling Point | 469.1±18.0 °C at 760 mmHg chemsrc.com |
| Density | 1.4±0.1 g/cm³ chemsrc.com |
| LogP | 0.70 chemsrc.com |
Table 2: Physicochemical Properties of 1H-Benzimidazol-4-ol, 1-methyl-
| Property | Value |
|---|---|
| CAS Number | 163808-08-0 bldpharm.comaablocks.com |
| Molecular Formula | C₈H₈N₂O aablocks.com |
| Molecular Weight | 148.16 g/mol aablocks.com |
| LogP | 1.27890 |
| MDL Number | MFCD00965334 aablocks.com |
This data is based on information provided by chemical suppliers and databases.
The synthesis of specific benzimidazole derivatives often involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. umich.edunih.gov For instance, the synthesis of 1-methylbenzimidazole (B167850) can be achieved by reacting benzimidazole with a methylating agent in the presence of a base. chemicalbook.com However, a documented, peer-reviewed synthesis protocol specifically for 1H-Benzimidazol-4-ol, 1-methyl- is not readily found in the searched literature. The compound's primary role appears to be as a building block in chemical synthesis, available for researchers to use in the construction of more complex molecules. echemi.com
Structure
3D Structure
Properties
IUPAC Name |
1-methylbenzimidazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-9-8-6(10)3-2-4-7(8)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRJCNWNFIRMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1h Benzimidazol 4 Ol, 1 Methyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1H-Benzimidazol-4-ol, 1-methyl-, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, provide a detailed picture of its atomic connectivity and chemical environment.
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of 1H-Benzimidazol-4-ol, 1-methyl- displays characteristic signals corresponding to the protons in its structure. The chemical shifts (δ) are influenced by the electronic environment of each proton.
A study of 1-methyl-1H-benzimidazole, a closely related compound without the hydroxyl group, provides a basis for assigning the signals of the benzimidazole (B57391) core. beilstein-journals.orgbeilstein-journals.orgnih.gov In this model compound, a NOESY experiment identified the H7 proton through its proximity to the N-methyl group. researchgate.net
For 1H-Benzimidazol-4-ol, 1-methyl-, the aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum, a result of their varied electronic environments due to the hydroxyl and imidazole (B134444) functionalities. The methyl protons attached to the nitrogen atom (N-CH₃) characteristically appear as a singlet in the upfield region. The proton of the hydroxyl group (-OH) can appear over a wide range of chemical shifts and may be broadened due to hydrogen bonding and exchange with solvent molecules. ucl.ac.uk The specific chemical shifts can be influenced by the solvent used for the NMR measurement. acs.org
Table 1: Representative ¹H NMR Chemical Shift Data for Benzimidazole Derivatives
| Compound | Solvent | H4 | H5 | H6 | H7 | N-CH₃ | Other Protons |
| 1-Methyl-1H-benzimidazole | DMSO-d₆ | 7.22–7.36 (m) | 7.22–7.36 (m) | 7.59–7.66 (m) | 7.80–7.91 (m) | 3.74 (s) | 8.03 (s, H2) |
| 1-(5-Methyl-1H-1,3-benzodiazol-2-yl)isoquinolin-6-ol | MeOD-d₄ | - | 7.55–7.88 (m) | 7.55–7.88 (m) | - | - | 2.51 (s, Ar-CH₃), 8.46 (d, J=5.8 Hz), 9.25 (d, J=9.3 Hz) |
Note: The table presents data for related benzimidazole structures to provide context for the expected chemical shifts. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet. The coupling constant 'J' is given in Hertz (Hz). Data is sourced from various studies for illustrative purposes. rsc.org
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 1H-Benzimidazol-4-ol, 1-methyl- gives rise to a distinct signal.
In 1-methyl-benzimidazole (1-MeBI), used as a reference, the chemical shifts of the carbon atoms in the benzene ring are well-defined. mdpi.com For instance, in CDCl₃, the δC4 appears at 120.4 ppm and the δC7 at 109.5 ppm. mdpi.com In DMSO-d₆, these values are 119.2 and 110.1 ppm, respectively. mdpi.com The chemical shifts are sensitive to the solvent and the substitution pattern on the benzimidazole ring. arabjchem.orgresearchgate.net
For 1H-Benzimidazol-4-ol, 1-methyl-, the carbon attached to the hydroxyl group (C4) is expected to be significantly shifted downfield due to the deshielding effect of the oxygen atom. The carbons of the imidazole ring (C2, C3a, C7a) also have characteristic chemical shifts. The methyl carbon (N-CH₃) will appear in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Chemical Shift Data for Benzimidazole Derivatives
| Compound | Solvent | C2 | C4 | C5 | C6 | C7 | C3a | C7a | N-CH₃ |
| 1-Methyl-1H-benzimidazole | CDCl₃ | - | 120.4 | - | - | 109.5 | - | - | - |
| 1-Methyl-1H-benzimidazole | DMSO-d₆ | - | 119.2 | - | - | 110.1 | - | - | - |
| 2-(4-Methylphenyl)-1H-benzimidazole | DMSO-d₆ | 151.84 | - | 122.43 | 122.43 | - | - | - | 21.44 (Ar-CH₃) |
| 2-Phenyl-1H-benzimidazole | DMSO-d₆ | 151.70 | - | 122.58 | 122.58 | - | - | - | - |
Note: This table includes data from related benzimidazole compounds to illustrate typical carbon chemical shifts. The absence of a value indicates that it was not reported in the cited source. Data sourced from various studies. mdpi.comrsc.org
Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Confirmation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for confirming the connectivity between protons in a molecule. ugm.ac.id A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.
For 1H-Benzimidazol-4-ol, 1-methyl-, a COSY experiment would be expected to show correlations between the adjacent aromatic protons on the benzene ring, helping to definitively assign their positions. For example, the proton at C5 would show a correlation with the protons at C6 and C7 (if present and coupled). Such experiments are crucial for distinguishing between isomers and confirming the substitution pattern. rsc.org The use of 2D NMR techniques like COSY, HSQC, and HMBC has been instrumental in the complete assignment of proton and carbon signals in complex benzimidazole derivatives. rsc.org
Vibrational Spectroscopy (FT-IR, FT Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.
The FT-IR spectrum of 1H-Benzimidazol-4-ol, 1-methyl- would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibration of the imidazole ring, if present in a tautomeric form, would also appear in this region. rsc.org C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3100-3000 cm⁻¹ and 2965 cm⁻¹, respectively. rsc.org The C=N stretching vibration of the imidazole ring typically appears around 1623 cm⁻¹. rsc.org The C-O stretching vibration of the phenol (B47542) would be expected in the 1260-1000 cm⁻¹ region. The IR spectrum of the parent compound, 1H-benzimidazole, shows characteristic absorptions that serve as a reference. nist.govresearchgate.net
FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in the Raman spectrum.
Mass Spectrometry for Molecular Ion Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov
For 1H-Benzimidazol-4-ol, 1-methyl-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzimidazole derivatives involve the cleavage of the imidazole ring and the loss of substituents. For 1H-Benzimidazol-4-ol, 1-methyl-, fragmentation could involve the loss of the methyl group (CH₃) or the hydroxyl group (OH). The fragmentation of the parent 1H-benzimidazole has been studied and provides a basis for understanding the fragmentation of its derivatives. nist.gov
X-ray Diffraction Studies for Solid-State Structure Determination
Computational and Theoretical Investigations on 1h Benzimidazol 4 Ol, 1 Methyl
Quantum Chemical Calculations
Analysis of Non-Bonding Orbitals, Excitation Energies, AIM Charges, Fukui Functions, and Electron Localization Function (ELF)
Computational analysis of 1H-Benzimidazol-4-ol, 1-methyl- and related benzimidazole (B57391) derivatives provides a detailed picture of its electronic structure. The investigation of non-bonding orbitals (NBOs) is crucial for understanding the molecule's reactivity. In similar benzimidazole structures, NBO analysis has been used to describe the delocalization of electron density and the hyperconjugative interactions that contribute to molecular stability. acadpubl.eu For instance, the lone pairs on the nitrogen and oxygen atoms are key sites for interaction.
The Atoms in Molecules (AIM) theory allows for the calculation of atomic charges, providing insight into the electrostatic potential of the molecule. These charges help in identifying electrophilic and nucleophilic sites, which is fundamental for predicting chemical reactions.
Fukui functions are instrumental in predicting the local reactivity of different atomic sites in the molecule. By analyzing the change in electron density, one can determine which parts of the molecule are more susceptible to nucleophilic, electrophilic, or radical attack. For benzimidazole derivatives, these functions often highlight the nitrogen atoms and specific carbons in the benzene (B151609) ring as reactive centers. nih.gov
The Electron Localization Function (ELF) provides a visual representation of electron pairing in the molecule. researchgate.net ELF analysis in related heterocyclic compounds has been used to characterize the nature of chemical bonds and to identify regions of high electron density, such as lone pairs and bonding regions. nih.govdntb.gov.ua This topological analysis helps in understanding the electronic structure and bonding in detail.
| Computational Analysis | Key Findings for Benzimidazole Derivatives |
| Non-Bonding Orbitals (NBO) | Reveals hyperconjugative interactions and charge delocalization, with significant contributions from nitrogen lone pairs. acadpubl.euuni-muenchen.de |
| Excitation Energies | Calculated to understand electronic transitions, often showing transitions from HOMO to LUMO in the UV-Vis region. |
| AIM Charges | Identifies the electrostatic potential and reactive sites on the molecule. |
| Fukui Functions | Predicts local reactivity, highlighting nitrogen atoms and specific ring carbons as key interactive sites. nih.gov |
| Electron Localization Function (ELF) | Visualizes electron pair localization, characterizing bonding nature and lone pair regions. nih.govresearchgate.net |
Molecular Modeling and Conformational Analysis
Solvent Effects on Molecular Behavior (Onsager and PCM Models)
The behavior of a molecule can change significantly in the presence of a solvent. The Polarizable Continuum Model (PCM) and the Onsager model are two widely used methods to simulate solvent effects. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment. For benzimidazole derivatives, studies have shown that solvent polarity can influence the electronic properties, such as the dipole moment and the energies of frontier molecular orbitals, which in turn can affect the molecule's reactivity and spectral properties. researchgate.net
Computational Studies on Biological Interactions
Molecular Docking Simulations for Protein Binding Prediction
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov For benzimidazole derivatives, which are known to interact with a variety of biological targets, docking studies have been instrumental in elucidating their mechanism of action. nih.govbiointerfaceresearch.com These simulations can predict the preferred binding pose of 1H-Benzimidazol-4-ol, 1-methyl- within a protein's active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.gov
| Docking Simulation Parameter | Description | Relevance to 1H-Benzimidazol-4-ol, 1-methyl- |
| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the protein. Lower values indicate stronger binding. | Docking studies on similar benzimidazoles show a range of binding affinities depending on the target protein. biointerfaceresearch.com |
| Hydrogen Bonds | Key non-covalent interactions that stabilize the ligand-protein complex. | The hydroxyl and imidazole (B134444) nitrogen atoms are potential hydrogen bond donors and acceptors. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | The benzene and methyl groups can form favorable hydrophobic contacts. |
| Binding Pose | The predicted orientation of the ligand within the protein's active site. | Determines which residues the ligand interacts with, providing insight into its inhibitory mechanism. |
Enzyme Active Site Interaction Modeling
Building on molecular docking, more detailed modeling of the interactions within an enzyme's active site can provide a deeper understanding of a compound's inhibitory potential. Benzimidazoles are known to inhibit various enzymes. biointerfaceresearch.com Computational models can reveal how the structure of 1H-Benzimidazol-4-ol, 1-methyl- complements the shape and chemical environment of an enzyme's active site. For instance, studies on other benzimidazole-based inhibitors have shown how they can interact with key catalytic residues or chelate metal ions essential for enzyme function. acs.orgresearchgate.net This detailed interaction modeling is crucial for the rational design of more potent and selective enzyme inhibitors.
Exploration of Non-Linear Optical (NLO) Properties through Hyperpolarizability Studies
The investigation into the non-linear optical (NLO) properties of benzimidazole derivatives is a burgeoning field of materials science, driven by the potential applications of these organic compounds in advanced technologies such as optical switching, data storage, and telecommunications. researchgate.net Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO response of these molecules at the atomic level. biointerfaceresearch.com These theoretical studies are crucial for designing novel materials with enhanced NLO characteristics. biointerfaceresearch.com The NLO response of a molecule is fundamentally linked to its ability to alter its electron density distribution under the influence of an external electric field, a property quantified by polarizability (α) and, more significantly for NLO applications, the first-order hyperpolarizability (β). mdpi.com
For benzimidazole derivatives, the magnitude of the first-order hyperpolarizability is intricately connected to the intramolecular charge transfer (ICT) that occurs between electron-donating and electron-accepting groups attached to the benzimidazole core. nih.govresearchgate.net The strategic placement of substituents can therefore be used to modulate the NLO properties of the molecule. biointerfaceresearch.com While direct computational studies on 1H-Benzimidazol-4-ol, 1-methyl- are not extensively documented in the reviewed literature, the principles governing the NLO properties of analogous substituted benzimidazoles provide a strong basis for understanding its potential behavior. The presence of a hydroxyl (-OH) group, a known electron donor, and a methyl (-CH3) group, which also has electron-donating character, suggests that 1H-Benzimidazol-4-ol, 1-methyl- would exhibit a notable NLO response.
Theoretical calculations on various benzimidazole derivatives consistently demonstrate that the introduction of both electron-donating and electron-withdrawing groups enhances the hyperpolarizability. researchgate.netresearchgate.net For instance, studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown that compounds with electron-donating substituents exhibit NLO behavior superior to that of the standard reference material, urea. biointerfaceresearch.com The electronic delocalization across the π-conjugated system of the benzimidazole ring, facilitated by these substituents, is a key factor in augmenting the hyperpolarizability. researchgate.net
To illustrate the typical range of NLO properties observed in this class of compounds, the following tables present computational data for representative benzimidazole derivatives. These values are typically calculated using DFT methods, such as B3LYP, with various basis sets. biointerfaceresearch.commdpi.com
Table 1: Calculated Dipole Moment (μ), Polarizability (α), and First-Order Hyperpolarizability (β) of Representative Substituted Benzimidazoles
| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First-Order Hyperpolarizability (β) [esu] |
| o-chlorobenzaldehyde | 3.1243 | - | 155.86 x 10⁻³⁰ |
| m-chlorobenzaldehyde | 1.8918 | - | 240.86 x 10⁻³⁰ |
| p-chlorobenzaldehyde | 2.1276 | - | 820.22 x 10⁻³⁰ |
| 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole (LEN) | - | - | 1197.3 x 10⁻³⁰ |
Data for chlorobenzaldehydes calculated using DFT/B3LYP/6-31G' level of theory. mdpi.com Data for LEN obtained via Hyper-Rayleigh Scattering in acetone (B3395972) at 1064 nm. researchgate.net
The data clearly indicates that the substitution pattern significantly influences the NLO properties. For instance, the position of the chloro substituent in chlorobenzaldehydes has a marked effect on the first-order hyperpolarizability. mdpi.com Furthermore, the significant β value for 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole highlights the effectiveness of a push-pull system (with amino and hydroxyl as donors and nitro as an acceptor) in enhancing the NLO response. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful computational tool used to elucidate the electronic interactions responsible for the NLO properties of benzimidazole derivatives. nih.govresearchgate.net NBO analysis can quantify the stabilization energies associated with the charge transfer from donor to acceptor orbitals, providing a deeper understanding of the hyperconjugation and intramolecular electronic delocalization that underpin the NLO response. researchgate.net In essence, the greater the ease of electron delocalization across the molecular framework, the larger the anticipated hyperpolarizability.
Based on these established principles, it can be inferred that 1H-Benzimidazol-4-ol, 1-methyl- possesses the necessary structural features for NLO activity. The electron-donating hydroxyl and methyl groups would contribute to a polarized ground state and facilitate intramolecular charge transfer, which are prerequisites for a significant second-order NLO response.
Biological Activity Profiles of 1h Benzimidazol 4 Ol, 1 Methyl and Its Derivatives in Vitro and Non Human in Vivo Studies
5-Lipoxygenase Inhibitory Activity of 1H-Benzimidazol-4-ol Derivatives
The enzyme 5-lipoxygenase (5-LOX) is a critical component in the biochemical pathway that produces leukotrienes, which are potent mediators of inflammation. mdpi.com The inhibition of this enzyme is a key strategy for developing anti-inflammatory drugs. mdpi.comnih.gov A series of 2-substituted benzimidazol-4-ols have been synthesized and evaluated for their ability to inhibit 5-lipoxygenase from rat basophilic leukemia-1 (RBL-1) cells. nih.gov The potency of these derivatives was compared against standard 5-LOX inhibitors. nih.gov
Research into novel 1H-benzimidazol-4-ols has demonstrated their potent inhibitory activity against 5-lipoxygenase. nih.govacs.org For instance, certain derivatives of 2-substituted benzimidazol-4-ols have shown significant inhibition of cell-free RBL-1 5-lipoxygenase. nih.gov The structure-activity relationship of these compounds has been a subject of detailed study to optimize their inhibitory effects. nih.govacs.org While many of these compounds were potent inhibitors in cell-free assays, their in vivo activity, such as inhibiting the release of Slow-Reacting Substance of Anaphylaxis (SRS-A), varied. nih.gov However, several derivatives featuring a methoxylated or hydroxylated benzyl (B1604629) group demonstrated in vivo activity comparable to that of standard inhibitors like phenidone (B1221376) and nordihydroguaiaretic acid. nih.gov
Table 1: 5-Lipoxygenase Inhibitory Activity of Selected Benzimidazole (B57391) Derivatives An interactive data table will be rendered here in the UI.
| Compound | Activity | Source |
|---|---|---|
| 2-Substituted benzimidazol-4-ols | Potent inhibitors of cell-free RBL-1 5-lipoxygenase. | nih.gov |
| 1-[2-[2-(4-hydroxy- 2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1- homopiperazino)benzimidazole (22) | Inhibited 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells. | nih.gov |
| 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol (36) | Showed similar in vivo activity to phenidone and nordihydroguaiaretic acid. | nih.gov |
| 5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol (57) | Potent inhibitor of 5-lipoxygenase. | nih.gov |
Anti-Inflammatory Effects of Benzimidazol-4-ol Analogues
Benzimidazole derivatives are well-documented for their anti-inflammatory properties, which are often attributed to their ability to inhibit enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). nih.govnih.govnih.gov Hyper-inflammation is a key factor in the severity of many diseases, making anti-inflammatory compounds a valuable therapeutic class. nih.gov Studies have shown that certain newly synthesized benzimidazole derivatives exhibit significant anti-inflammatory potential, sometimes greater than standard drugs like ibuprofen. nih.gov
A key aspect of inflammation is the accumulation of immune cells, such as monocytes, at the site of injury or infection. The inhibition of this process is a valid target for anti-inflammatory therapies. In a pleural exudate model of inflammation in rats, specific benzimidazol-4-ol derivatives demonstrated a notable ability to inhibit the accumulation of monocytes. nih.gov
Two compounds, in particular, 5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol (compound 57) and 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol (compound 36), were found to inhibit monocyte accumulation effectively. nih.gov This effect was comparable to that of dexamethasone, a potent corticosteroid. Significantly, standard 5-lipoxygenase inhibitors like phenidone and BW 755C were inactive in this specific model, highlighting a potentially unique mechanism of action for these benzimidazole analogues. nih.gov
Antimicrobial Activity of Benzimidazole Derivatives
The rise of drug-resistant microbes presents a major threat to global health, necessitating the development of new and effective antimicrobial agents. nih.gov Benzimidazole and its derivatives have emerged as a versatile class of compounds with a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antimycobacterial effects. nih.govtandfonline.com Their structural similarity to purine (B94841) nucleosides allows them to interact with microbial biopolymers, and some derivatives function by inhibiting ergosterol (B1671047) biosynthesis, which is crucial for the integrity of fungal cell membranes. nih.gov
Benzimidazole derivatives have shown considerable efficacy against a variety of bacterial strains. nih.govmdpi.com Studies have evaluated their activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, some synthesized benzimidazole-hydrazone compounds exhibited weak antibacterial activity. nih.gov In contrast, other series of derivatives have shown significant activity. In one study, isolates of Staphylococcus aureus were found to be the most susceptible to certain benzoxazole (B165842) derivatives, which are structurally related to benzimidazoles. nih.gov
The antibacterial activity is often dependent on the specific substitutions on the benzimidazole ring. nih.gov For instance, in a series of pyrazole-substituted benzimidazoles, a derivative with a trifluoromethyl group showed potent activity against Micrococcus luteus and Escherichia coli. nih.gov Another study found that derivatives of citronellal-derived benzimidazole showed excellent antibacterial activity against both E. coli and S. aureus. ijbbb.org
Table 2: Antibacterial Efficacy of Selected Benzimidazole Derivatives An interactive data table will be rendered here in the UI.
| Compound/Derivative Class | Target Bacteria | Efficacy | Source |
|---|---|---|---|
| Benzimidazole-hydrazones | General Bacteria | Very weak activity. | nih.gov |
| Benzoxazole Derivatives | Staphylococcus aureus | Highly susceptible; MIC90 of 25-50 µg/ml. | nih.gov |
| Benzoxazole Derivatives | Gram-negative bacteria | Resistant; MIC90 of 200 µg/ml. | nih.gov |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | M. luteus, E. coli | Exhibited better activity than standards. | nih.gov |
| Citronellal-derived benzimidazole | E. coli, S. aureus | Excellent antibacterial activity. | ijbbb.org |
| 1,4-disubstituted-1,2,3-triazole containing benzimidazolone derivatives (37b, 37d) | S. aureus | Effective with MIC of 3.125 µg/mL. | nih.gov |
Antifungal Efficacy
The antifungal properties of benzimidazole derivatives are well-established, with some compounds inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov Numerous studies have demonstrated the efficacy of these derivatives against a range of pathogenic fungi, including various Candida species. nih.govnih.gov
Some synthesized benzimidazole-hydrazones, while weak antibacterials, displayed notable antifungal activity against Candida species. nih.gov In another study, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were the most effective antifungal agents tested, showing activity even against fluconazole-resistant Candida strains. nih.gov The length of the alkyl chain on bisbenzimidazole compounds has been shown to be a determinant of their antifungal activity profile. researchgate.net Furthermore, certain benzimidazole-1,2,4-triazole derivatives exhibited potent antifungal potential, particularly against Candida glabrata, with some compounds showing higher activity than voriconazole (B182144) and fluconazole (B54011). acs.org
Table 3: Antifungal Efficacy of Selected Benzimidazole Derivatives An interactive data table will be rendered here in the UI.
| Compound/Derivative Class | Target Fungi | Efficacy | Source |
|---|---|---|---|
| Benzimidazole-hydrazones | Candida species | Notable activity. | nih.gov |
| 1-nonyl-1H-benzo[d]imidazole (1a) | Clinical Candida species | High activity (MIC: 0.5-256 µg/ml). | nih.gov |
| 1-decyl-1H-benzo[d]imidazole (2a) | Clinical Candida species | High activity (MIC: 2-256 µg/ml). | nih.gov |
| Bisbenzimidazole compounds | Various fungal strains | Moderate to excellent activity (MIC: 0.975-15.6 µg/mL). | researchgate.net |
| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | C. glabrata | Higher activity than fluconazole (MIC: 0.97 µg/mL). | acs.org |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | A. niger, A. fumigatus | Activity equal to standard drugs. | nih.gov |
Antimycobacterial Activity
Tuberculosis remains a significant global health challenge, compounded by the emergence of drug-resistant strains of Mycobacterium tuberculosis. nih.govfrontiersin.org Benzimidazole derivatives have been identified as a promising class of compounds in the search for new anti-tuberculosis agents. nih.govresearchgate.net
Several studies have reported the synthesis of novel benzimidazole derivatives with significant antimycobacterial properties. nih.govnih.gov In one such study, seven new derivatives were synthesized and tested against M. tuberculosis H37Rv and an isoniazid-resistant strain. nih.gov Three of these compounds showed good activity, with one in particular, ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g), being the most active with a Minimum Inhibitory Concentration (MIC) of 0.112 μM against the H37Rv strain. nih.govnih.gov Another study found that 2,5-disubstituted benzimidazoles were more effective at inhibiting mycobacterial growth in vitro than their 1,2,5-trisubstituted counterparts. frontiersin.org
Table 4: Antimycobacterial Efficacy of Selected Benzimidazole Derivatives An interactive data table will be rendered here in the UI.
| Compound/Derivative Class | Target Mycobacteria | Efficacy (MIC) | Source |
|---|---|---|---|
| Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g) | M. tuberculosis H37Rv | 0.112 µM | nih.govnih.gov |
| Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g) | INH-resistant M. tuberculosis | 6.12 µM | nih.govnih.gov |
| 2,5-disubstituted benzimidazoles (5a, 5b, 11) | M. tuberculosis H37Rv | 6.25–25 μg/mL | frontiersin.org |
| 1,2,5-trisubstituted benzimidazoles | M. tuberculosis H37Rv | Low activity (>182 nM) | frontiersin.org |
| 3,5-dinitro derivative (3t) | M. kansasii, M. avium | Exceeded activity of isoniazid. | researchgate.net |
Anti-Parasitic and Anti-Protozoal Properties of Benzimidazole Derivatives
Benzimidazole derivatives have long been recognized for their potent activity against a wide range of parasites, including protozoa and helminths. researchgate.netnih.govresearchgate.net Their mechanism of action often involves targeting essential parasite-specific cellular components, such as β-tubulin, leading to the disruption of microtubule-dependent processes. nih.govwjpmr.com
Malaria, caused by Plasmodium parasites, remains a significant global health threat, necessitating the discovery of new therapeutic agents. nih.govmalariaworld.org Benzimidazole derivatives have emerged as a promising class of compounds with significant activity against Plasmodium falciparum, the deadliest species causing malaria in humans. nih.govresearchgate.net
Researchers have synthesized and evaluated numerous benzimidazole derivatives, demonstrating their potent antiplasmodial effects against both chloroquine-sensitive (e.g., Pf3D7, NF54) and chloroquine-resistant (e.g., PfDd2) strains of P. falciparum. researchgate.netnih.gov For instance, a series of 7-chloroquinoline–benzimidazole hybrids showed potent activity in the nanomolar range against both Pf3D7 and PfDd2 strains. nih.gov Another study highlighted a set of benzimidazole derivatives with a 2-phenol moiety, where the 5,6-disubstituted derivatives exhibited IC₅₀ values ranging from 1.52 to 3.31 µM against the Pf laboratory strain. nih.gov
Studies have also explored the activity of these derivatives against different life cycle stages of the parasite. A screening of benzimidazole scaffolds identified compounds active against the asexual blood stages, as well as early- and late-stage gametocytes, which are crucial for transmission. acs.org This suggests that benzimidazole derivatives could not only treat malaria but also block its spread. researchgate.netacs.org The proposed mechanisms of action include the inhibition of hemozoin formation, which is vital for parasite survival. researchgate.net
Table 1: Antiplasmodial Activity of Selected Benzimidazole Derivatives
| Compound/Series | P. falciparum Strain(s) | Activity (IC₅₀) | Source(s) |
|---|---|---|---|
| 7-Chloroquinoline–Benzimidazole Hybrids | Pf3D7 and PfDd2 | Nanomolar concentrations | nih.gov |
| 2-Phenol Benzimidazole Derivatives (5,6-disubstituted) | Pf laboratory strain | 1.52-3.31 µM | nih.gov |
| Benzimidazole-Triazole Hybrids | HB3 | High nanomolar range | malariaworld.org |
| Rhodium (III) Metal Centre Complexes | NF54 | 9.65-11.4 µM | researchgate.net |
Benzimidazoles are a well-established class of anthelmintic drugs used in both veterinary and human medicine since the 1960s. nih.govnih.gov Research continues to explore new derivatives for improved efficacy. In vitro and in vivo studies in non-human models have demonstrated the effectiveness of various benzimidazole derivatives against a range of helminths.
In one study, the in vivo anthelmintic activity of eleven benzimidazole derivatives was tested against Hymenolepis nana in mice. nih.gov Several compounds (A7-A11) demonstrated significant efficacy, removing 88-97% of adult cestodes, which was superior to the reference drug albendazole (B1665689) (83% removal). nih.gov The same study also evaluated activity against Toxocara canis larvae in vitro, where compound A6 was found to be more active than albendazole. nih.gov
Another investigation focused on the in vitro activity of synthetic benzimidazole and aminoalcohol derivatives against the rodent gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. nih.gov The study highlighted the potential of these new chemical families in the search for novel anthelmintics. nih.gov The activity of benzimidazole derivatives against the Indian earthworm Pheretima posthuma has also been used as a model, with one study showing that a 2-(3,5-dimethylphenyl)-1H-benzimidazole derivative had activity comparable to the standard drug piperazine (B1678402) citrate. wjpmr.com
Table 2: Anthelmintic Activity of Benzimidazole Derivatives in Non-Human Studies
| Derivative/Compound | Target Helminth | Model | Key Finding | Source(s) |
|---|---|---|---|---|
| Compounds A7-A11 | Hymenolepis nana | In vivo (mice) | 88-97% removal of adult cestodes | nih.gov |
| Compound A6 | Toxocara canis | In vitro | More active than albendazole | nih.gov |
| 2-(3,5-dimethylphenyl)-1H-benzimidazole | Pheretima posthuma | In vitro | Activity comparable to piperazine citrate | wjpmr.com |
| Synthetic Benzimidazole Derivatives | Trichuris muris, Heligmosomoides polygyrus | In vitro | Demonstrated potential anthelmintic activity | nih.gov |
Anti-Cancer Activity of Benzimidazole Derivatives (Non-human cell lines/xenografts)
The structural similarity of the benzimidazole core to purine has made it a valuable scaffold in the development of anti-cancer agents. biotech-asia.org These derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines through multiple mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. nih.govbiotech-asia.orgresearchgate.net
Numerous in vitro studies have demonstrated the potent anti-proliferative capabilities of benzimidazole derivatives. For example, newly synthesized 2-methyl thio-1H-benzimidazol derivatives linked to sugars showed significantly increased anticancer activity against breast (MCF-7) and colon (HCT-116) carcinoma cells compared to the parent benzimidazole compound. ekb.eg A mannose-substituted derivative was particularly potent, with IC₅₀ values of 29.90 µg/ml (MCF-7) and 50.45 µg/ml (HCT-116). ekb.eg
Other studies have explored modifications at various positions of the benzimidazole ring. Benzoyl substituted benzimidazoles showed high efficacy against MCF-7 and HL-60 (leukemia) cell lines, proving more potent than cisplatin (B142131) in the same experimental setup. nveo.org A series of new morpholine-benzimidazole-oxadiazole derivatives were evaluated against human colon cancer cells (HT-29) and were found to act as inhibitors of the VEGFR-2 enzyme, a key mediator of angiogenesis. acs.org Furthermore, some derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net
Table 3: In Vitro Anti-Cancer Activity of Selected Benzimidazole Derivatives
| Derivative/Compound Class | Cancer Cell Line(s) | Activity (IC₅₀) / Effect | Source(s) |
|---|---|---|---|
| Mannose-substituted 2-methyl thio-1H-benzimidazol | MCF-7 (Breast), HCT-116 (Colon) | 29.90 µg/ml (MCF-7), 50.45 µg/ml (HCT-116) | ekb.eg |
| Benzoyl substituted benzimidazole | MCF-7 (Breast), HL-60 (Leukemia) | 16.18 µM (MCF-7), 15.15 µM (HL-60) | nveo.org |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole | Various (e.g., breast, colon) | IC₅₀ range: 1.84–10.28 µg/mL | nih.gov |
| Morpholine-benzimidazole-oxadiazole derivatives | HT-29 (Colon) | VEGFR-2 inhibition | acs.org |
| 2XP (Benzimidazole moiety on side chain) | HL-60 (Leukemia) | Anti-proliferative, induced G2/M arrest | nih.gov |
Antiviral Activity of Benzimidazole Derivatives
The benzimidazole scaffold is a key component in several antiviral drugs and continues to be a source of new antiviral agents. researchgate.netnih.gov Derivatives have been evaluated against a range of DNA and RNA viruses. nih.gov
A study evaluating 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles found that most of the 43 compounds tested exhibited potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM. nih.gov Some of these compounds also showed moderate activity against other RNA viruses, including Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov
The fusion of benzimidazole with other heterocyclic rings, such as triazole, has also yielded compounds with significant antiviral properties. nih.gov These hybrids are noted for their potential as broad-spectrum antimicrobial and antiviral agents. nih.gov The versatility of the benzimidazole structure allows for modifications that can target specific viral proteins or processes, making it a privileged scaffold in antiviral drug discovery. researchgate.netresearchgate.net
Antioxidant Properties of Benzimidazole Derivatives
Free radicals and reactive oxygen species (ROS) are implicated in the pathology of numerous diseases. tandfonline.com Compounds with antioxidant and free radical scavenging properties are therefore of significant therapeutic interest. tandfonline.comnih.gov Several studies have investigated the antioxidant potential of benzimidazole derivatives.
Novel benzimidazole derivatives carrying thiosemicarbazide (B42300) and triazole moieties were synthesized and evaluated for their ability to inhibit rat liver microsomal NADPH-dependent lipid peroxidation. tandfonline.comnih.gov These compounds showed significant inhibitory effects on lipid peroxidation and also demonstrated an ability to interact with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), although they were less effective at scavenging superoxide (B77818) anions. tandfonline.comnih.gov
Other research has focused on benzimidazole derivatives containing aryl-methylene amino acetamide (B32628) groups, which were tested for their effects on lipid peroxidation levels and ethoxyresorufin-O-deethylase (EROD) activity. nih.govdergipark.org.tr One compound with a p-bromophenyl substituent at the second position of the benzimidazole ring demonstrated 57% inhibition of lipid peroxidation. nih.gov A study on 2-methyl-1H-benzimidazole also reported moderate antioxidant activity with an IC₅₀ value of 144.84 μg/ml in a DPPH assay. researchgate.net These findings indicate that the benzimidazole scaffold can be effectively modified to create potent antioxidant agents. nih.govdergipark.org.tr
Other Biological Activities of the Benzimidazole Scaffold
The versatility of the benzimidazole scaffold extends beyond the activities previously described. Its derivatives have been reported to possess a wide array of other pharmacological properties, making it a "master key" in medicinal chemistry. researchgate.netnih.govresearchgate.net
These diverse biological activities include:
Antimicrobial (Antibacterial and Antifungal) Activity : Numerous benzimidazole derivatives have shown efficacy against various strains of Gram-positive and Gram-negative bacteria, as well as different fungal species. nih.govnih.govnih.govresearchgate.net
Anti-inflammatory and Analgesic Activity : Certain derivatives have been investigated for their potential to reduce inflammation and alleviate pain. researchgate.netnih.gov
Antiulcer Activity : The benzimidazole core is famously present in proton pump inhibitors like omeprazole, used to treat acid-related stomach conditions. researchgate.net
Antihistaminic Activity : Derivatives have been developed that act as H1 receptor antagonists, useful for treating allergic conditions. researchgate.net
Antihypertensive and Antidiabetic Activity : The scaffold has been explored for its potential in managing high blood pressure and diabetes. nih.govresearchgate.net
This broad spectrum of activity underscores the importance of the benzimidazole nucleus as a privileged scaffold in drug discovery and development. researchgate.netnih.gov
Enzyme Inhibitory Actions
Derivatives of the benzimidazole nucleus have been extensively investigated as inhibitors of various enzymes implicated in disease processes.
5-Lipoxygenase (5-LOX) Inhibition A study on the synthesis and structure-activity relationship of 2-substituted 1H-benzimidazol-4-ols identified them as potent inhibitors of cell-free 5-lipoxygenase from rat basophilic leukemia cells (RBL-1). nih.govacs.org The inhibitory potency of these compounds was compared against standard 5-LOX inhibitors. nih.gov Several derivatives demonstrated significant inhibitory activity. nih.govacs.org For instance, a compound with a pyridine (B92270) ring substituted with an amino group showed very potent 5-lipoxygenase inhibition. researchgate.net
Cyclooxygenase (COX) Inhibition Certain benzimidazole derivatives have shown significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.govnih.gov In one study, newly synthesized 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles were evaluated for their COX-2 inhibitory activity. nih.gov Compound 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) showed significant COX-2 inhibition with an IC₅₀ value of 8.00μM. nih.gov Other derivatives in the same series also exhibited good COX-2 inhibition. nih.gov Another study reported 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives with remarkable in vitro cyclooxygenase inhibition, showing IC₅₀ values on COX-1 and COX-2 in the nanomolar range. nih.gov
Other Enzyme Inhibition The inhibitory profile of benzimidazole derivatives extends to other enzyme families.
Cholinesterases: In the context of Alzheimer's disease research, various 1H-benzimidazole derivatives have been evaluated for their in vitro inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). biointerfaceresearch.com Some derivatives displayed moderate inhibitory activity against both AChE (IC₅₀ = 1.01-1.19 mM) and BChE (IC₅₀ = 1.1-1.87 mM). biointerfaceresearch.com
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A series of benzimidazole derivatives bearing bis-triazole or bis-thiosemicarbazide structures were designed and synthesized as potential EGFR tyrosine kinase inhibitors. tandfonline.com One compound containing a propyl side chain at the 4th position of the triazole rings demonstrated 13.8% inhibition of the enzyme. tandfonline.com
Secretory Phospholipase A2 (sPLA2): Benzimidazole derivatives with trifluoromethyl and methoxy (B1213986) substitutions on an attached phenyl ring have exhibited strong inhibition of secretory phospholipases A2. researchgate.net
Aldose Reductase: Molecular docking studies have suggested that certain anti-inflammatory benzimidazole derivatives have significant binding affinity with aldose reductase, an enzyme associated with inflammatory complications. nih.gov
Table 1: Enzyme Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound Name | Target Enzyme | Activity (IC₅₀) | Source |
|---|---|---|---|
| 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) | COX-2 | 8.00 µM | nih.gov |
| 1-{(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5o) | COX-2 | 11.4 µM | nih.gov |
| 1-{(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5q) | COX-2 | 13.7 µM | nih.gov |
| Various 1H-benzimidazoles | Acetylcholinesterase (AChE) | 1.01 - 1.19 mM | biointerfaceresearch.com |
| Various 1H-benzimidazoles | Butyrylcholinesterase (BChE) | 1.1 - 1.87 mM | biointerfaceresearch.com |
Anti-Inflammatory Potential
The enzyme inhibitory actions of benzimidazole derivatives often translate into significant anti-inflammatory effects in both in vitro and non-human in vivo models.
In Vivo Anti-Inflammatory Models The anti-inflammatory efficacy of benzimidazole derivatives has been confirmed in various animal models.
Pleural Exudate Model: In a pleural exudate model of inflammation in rats, two 1H-benzimidazol-4-ol derivatives, 5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol (57) and 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol (36) , were found to inhibit monocyte accumulation. nih.gov This effect was comparable to that of dexamethasone, whereas standard lipoxygenase inhibitors were inactive in this specific model. nih.gov
Carrageenan-Induced Paw Edema: This is a widely used model to screen for anti-inflammatory drugs. A series of 2-substituted benzimidazole derivatives showed a comparable anti-inflammatory effect to diclofenac (B195802) sodium in a carrageenan-induced mice paw edema model. nih.gov Similarly, 2–(4–(benzyloxy) phenyl)–4–methyl–1H–benzimidazole (Compound 1) and 1-(4-(benzyloxy) benzyl)-2-(4-(benzyloxy) phenyl)-4-methyl-1H-benzimidazole (Compound 2) demonstrated promising anti-inflammatory effects with 87.72% and 85.96% paw edema inhibition, respectively, compared to the standard drug aceclofenac (B1665411) (92.98% inhibition). banglajol.info The derivative 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) also showed maximum anti-inflammatory activity with 74.17% inhibition in the rat paw edema test. nih.gov
In Vitro Anti-Inflammatory Models The anti-inflammatory properties have also been assessed using in vitro cellular models.
Inhibition of Pro-inflammatory Cytokines: A series of benzimidazole and imidazopyridine derivatives were screened for their ability to inhibit the expression of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The imidazopyridine derivatives, in particular, showed excellent inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) release in a dose-dependent manner. nih.gov Benzimidazole derivatives have also been shown to inhibit LPS-induced secretion of TNF-α and IL-6 in mouse RAW264.7 macrophages. researchgate.net Furthermore, the derivatives N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) were found to reduce TNF-α expression in the spinal cord of mice in a model of morphine-induced paradoxical pain, suggesting a role in mitigating neuroinflammatory processes. researchgate.net
Chemiluminescence Assay: The anti-inflammatory potential of several 2-substituted benzimidazole derivatives was evaluated using a Luminol-enhanced chemiluminescence assay. nih.gov Four of the synthesized compounds demonstrated IC₅₀ values lower than the standard anti-inflammatory drug, ibuprofen. nih.gov
Table 2: Anti-Inflammatory Activity of Selected Benzimidazole Derivatives (Non-Human In Vivo)
| Compound Name | Model | % Inhibition of Paw Edema | Standard Drug (% Inhibition) | Source |
|---|---|---|---|---|
| 2–(4–(benzyloxy) phenyl)–4–methyl–1H–benzimidazole (Compound 1) | Carrageenan-induced rat paw edema | 87.72% | Aceclofenac (92.98%) | banglajol.info |
| 1-(4-(benzyloxy) benzyl)-2-(4-(benzyloxy) phenyl)-4-methyl-1H-benzimidazole (Compound 2) | Carrageenan-induced rat paw edema | 85.96% | Aceclofenac (92.98%) | banglajol.info |
| 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (5g) | Carrageenan-induced rat paw edema | 74.17% | Indomethacin (57.79%) | nih.govnih.gov |
Mechanism of Action Studies of Benzimidazole Derivatives Non Human Biological Systems
Molecular Target Identification and Pathway Modulation
There are no published studies that identify the specific molecular targets or modulated pathways for 1H-Benzimidazol-4-ol, 1-methyl- . Research on other benzimidazole (B57391) derivatives has identified various targets, including enzymes and proteins involved in cellular proliferation and microbial growth, but these findings are not specific to the compound . nih.govnih.gov
Cellular Effects in Non-Human Models
Specific studies detailing the cellular effects of 1H-Benzimidazol-4-ol, 1-methyl- in non-human models are not available. The following subsections are based on general mechanisms observed for the broader benzimidazole class, but not for this specific compound.
There is no direct evidence or published research to suggest that 1H-Benzimidazol-4-ol, 1-methyl- induces apoptosis.
No studies have been found that investigate the effect of 1H-Benzimidazol-4-ol, 1-methyl- on cell proliferation or cell cycle progression.
There is no available data to indicate that 1H-Benzimidazol-4-ol, 1-methyl- interferes with DNA replication or repair mechanisms.
DNA Interaction Mechanisms (e.g., DNA Alkylation, Minor Groove Binding)
There are no specific studies that have investigated the DNA interaction mechanisms of 1H-Benzimidazol-4-ol, 1-methyl- .
Inhibition of Specific Kinases (e.g., RAF, MEK1/2, c-Met, CDK)
The mitogen-activated protein kinase (MAPK) pathway, which includes the RAF, MEK, and ERK kinases, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, making its components key therapeutic targets. nih.gov Small-molecule kinase inhibitors are a major focus of cancer drug discovery, and various heterocyclic scaffolds, including benzimidazoles, have been explored for this purpose. mdpi.commdpi.com
Table 1: Examples of Kinase Inhibitors with Relevance to the RAF/MEK/ERK Pathway
| Inhibitor Class | Target(s) | Context of Inhibition |
| Pyridinyl, Pyrimidinyl, Triazolyl | MEK | Inhibition of the MAPK pathway is a strategy against RAS-driven cancers. mdpi.com |
| Benzimidazole Derivatives | General Kinases | Benzimidazole scaffolds are explored for activity against various kinases, including those in the MAPK pathway. mdpi.com |
| Allosteric MEK inhibitors | MEK1/2, RAF | Novel inhibitors like CH5126766 are designed to suppress feedback reactivation of RAF activity. researchgate.net |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks. nih.govsigmaaldrich.com PARP inhibitors exploit a concept known as synthetic lethality. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP prevents the repair of single-strand breaks. These unrepaired breaks accumulate and lead to double-strand breaks during DNA replication, which cannot be repaired in the absence of functional HRR, ultimately causing cell death. bpsbioscience.com
The benzimidazole carboxamide core is recognized as a potent scaffold for the design of PARP inhibitors. nih.gov These inhibitors typically function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov While direct studies on 1H-Benzimidazol-4-ol, 1-methyl- are lacking, numerous related benzimidazole derivatives have demonstrated significant PARP inhibitory activity.
Table 2: Examples of Benzimidazole-Based PARP Inhibitors and Their Activity
| Compound | Target(s) | Reported Activity |
| Veliparib (ABT-888) | PARP-1, PARP-2 | Potent inhibitor used in numerous clinical trials. nih.gov |
| Rucaparib | PARP-1, PARP-2, PARP-3 | An approved therapeutic for certain types of ovarian and prostate cancer. |
| [¹²⁵I]KX-02-019 | PARP-1, PARP-2 | A radioiodinated benzimidazole analogue developed for imaging PARP expression, showing higher affinity for PARP-2. nih.gov |
Disruption of Microbial Cell Membranes
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial properties. While multiple mechanisms of action have been proposed, including the inhibition of nucleic acid synthesis or specific enzymes, disruption of the cell membrane is another potential pathway for antimicrobial activity. nih.gov This mechanism often involves the molecule inserting into the lipid bilayer, altering its fluidity and integrity, leading to leakage of cellular contents and cell death.
Table 3: Antimicrobial Mechanisms of Benzimidazole-Related Compounds
| Compound Type | Proposed Mechanism | Target Organisms |
| Quinolone-benzimidazole hybrids | Membrane disruption. youtube.com | Gram-positive and Gram-negative bacteria. youtube.com |
| N-methyl benzimidazole cholic acid amphiphiles | Membrane disruption. youtube.com | S. aureus. youtube.com |
| Various substituted benzimidazoles | Inhibition of ergosterol (B1671047) biosynthesis (in fungi), other mechanisms. researchgate.net | Various bacteria and fungi. researchgate.net |
Modulation of Pro-Inflammatory Cytokines
Chronic inflammation is a key factor in a multitude of diseases. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), are signaling molecules that mediate and perpetuate inflammatory responses. mdpi.commdpi.com The modulation of these cytokines is a significant therapeutic strategy for managing inflammatory conditions.
Some benzimidazole derivatives have been shown to possess anti-inflammatory properties by modulating these key signaling molecules. For instance, a novel fluorophenyl benzimidazole derivative demonstrated the ability to restore the balance of pro- and anti-inflammatory cytokines in a rat model of hypertension. nih.gov Another study on terpinen-4-ol, a compound that shares a hydroxyl group on a cyclic structure, showed inhibition of IL-1β, IL-6, and IL-10 production in human macrophages. nih.gov These findings suggest that the benzimidazole scaffold can be tailored to interact with inflammatory pathways, although the specific effect of 1H-Benzimidazol-4-ol, 1-methyl- on cytokine production has not been documented.
Table 4: Anti-Inflammatory Activity of Benzimidazole Derivatives and Analogs
| Compound | Model System | Observed Effect on Cytokines |
| Fluorophenyl benzimidazole (FPD) | L-NAME-induced hypertensive rats | Restoration of pro- and anti-inflammatory cytokine levels. nih.gov |
| Thymol | LPS-stimulated human peritoneal cells | Decreased synthesis of IL-6 and TNF-α. mdpi.com |
| Terpinen-4-ol | LPS-stimulated human macrophages | Reduced production of IL-1β, IL-6, and IL-10. nih.gov |
Inhibition of Tubulin Polymerization in Parasitic Systems
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the eukaryotic cytoskeleton, playing vital roles in cell division, motility, and intracellular transport. The inhibition of tubulin polymerization is a validated mechanism for anti-cancer and anti-parasitic agents. Benzimidazole compounds are classic examples of tubulin polymerization inhibitors, particularly in helminths (worms), where they bind to β-tubulin and disrupt microtubule formation. nih.gov
Table 5: Tubulin Polymerization Inhibition by Benzimidazole Hydrazone Derivatives
| Compound Derivative | System | Key Finding |
| 1H-benzimidazol-2-yl hydrazones | Porcine tubulin in vitro | Elongated the nucleation phase and slowed tubulin polymerization. nih.govnih.gov |
| Trimethoxy substituted hydrazone | Human cancer cell lines | Showed potent antineoplastic activity, consistent with tubulin inhibition. nih.gov |
Lysine (B10760008) Demethylase (KDM4) Isoform Inhibition
Epigenetic modifications, such as histone methylation, play a crucial role in regulating gene expression. Lysine demethylases (KDMs) are enzymes that remove methyl groups from histone lysine residues and are emerging as important therapeutic targets in cancer. The KDM4 subfamily, in particular, is implicated in promoting aggressive phenotypes in diseases like prostate cancer. nih.govresearchgate.net
Significant research has identified a novel benzimidazole pyrazolone (B3327878) scaffold as a potent inhibitor of KDM4 isoforms. nih.govacs.org These inhibitors are thought to act, in part, by chelating the Fe(II) ion in the enzyme's active site. acs.org A crucial finding from these studies is that modification of the benzimidazole core, such as methylating the NH moiety, can impact the inhibitory potency. While the original hit compound was a benzimidazole pyrazole, a later study on a related scaffold showed that methylation of the benzimidazole nitrogen led to a reduction in potency, suggesting that the N-H group may be important for activity. acs.org This provides a critical, albeit indirect, piece of information for assessing the potential KDM4 inhibitory activity of 1H-Benzimidazol-4-ol, 1-methyl-.
Table 6: Inhibition of KDM4E by a Benzimidazole Pyrazole Scaffold
| Compound | Assay Type | Reported IC₅₀ (µM) |
| Benzimidazole Pyrazole HTS Hit | FDH-coupled assay | ~20-40 |
| Benzyl-substituted variant (Cmpd 15) | FDH-coupled assay | 2.6 |
| Benzyl-substituted variant (Cmpd 15) | ELISA-based assay | 13 acs.org |
Reactive Oxygen Species (ROS)-Mediated Signaling Pathway Activation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that function as important signaling molecules in various cellular processes. However, excessive ROS production leads to oxidative stress, which can damage cells and contribute to various pathologies. The modulation of ROS signaling is a complex area of study. While some therapeutic strategies aim to reduce oxidative stress with antioxidants, others may seek to increase ROS to induce cell death, particularly in cancer cells.
The prompt specifically asks about the activation of ROS-mediated signaling. However, studies on benzimidazole derivatives more commonly report antioxidant or ROS-scavenging properties. nih.gov For example, some N,N'-disubstituted benzimidazole-2-thiones have been investigated for their neuroprotective effects, which are attributed to their ability to act as direct ROS scavengers. While it is conceivable that certain benzimidazoles could induce ROS production under specific biological conditions, leading to the activation of stress-response pathways like the MAPK cascade nih.gov, this is not a widely reported mechanism for this class of compounds. The primary evidence points towards benzimidazoles modulating, and often mitigating, the effects of ROS. There is no specific data available on 1H-Benzimidazol-4-ol, 1-methyl- activating ROS-mediated signaling pathways.
Epigenetic Regulatory Mechanisms
Currently, there is no available research that directly investigates the epigenetic regulatory mechanisms of 1H-Benzimidazol-4-ol, 1-methyl- in any non-human biological system. Epigenetic modifications, which include processes like DNA methylation and histone modification, are crucial in regulating gene expression without altering the DNA sequence itself. sigmaaldrich.com These mechanisms are a focus of study in various fields, from developmental biology to cancer therapeutics. sigmaaldrich.comnih.gov While some therapies are designed to target the epigenome, leading to the reactivation of silenced genes or the activation of repeat sequences, specific studies linking 1H-Benzimidazol-4-ol, 1-methyl- to such activities have not been identified. nih.gov
Non-Interference with Hemozoin Biocrystallization as an Antimalarial Route
The formation of hemozoin is a critical detoxification process for the Plasmodium parasite, which causes malaria. The parasite digests hemoglobin within the host's red blood cells, releasing toxic heme. To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin. Many traditional antimalarial drugs, such as chloroquine, function by inhibiting this biocrystallization process, leading to a buildup of toxic heme that kills the parasite.
Some research into other, more complex benzimidazole derivatives has suggested that their antimalarial properties may not stem from the inhibition of hemozoin formation, indicating an alternative mechanism of action. However, there is no specific evidence to confirm that 1H-Benzimidazol-4-ol, 1-methyl-, follows this or any other antimalarial pathway. Studies detailing the effect, or lack thereof, of this particular compound on hemozoin biocrystallization are absent from the current body of scientific literature. Therefore, a definitive statement on its non-interference with this process cannot be made.
Structure Activity Relationship Sar Studies of 1h Benzimidazol 4 Ol Analogues
Influence of Substituent Position and Electronic Properties on Bioactivity
The biological activity of 1H-benzimidazol-4-ol analogues is profoundly influenced by the nature and position of substituents on the benzimidazole (B57391) core. Research has demonstrated that substitutions at the C-2, C-5, and C-6 positions are particularly crucial for pharmacological effects. nih.gov The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its biological target.
For instance, in the context of 5-lipoxygenase (5-LOX) inhibition, a key enzyme in the inflammatory pathway, the introduction of various substituents at the 2-position of the benzimidazol-4-ol ring has been systematically explored. nih.gov The potency of these compounds is compared against standard inhibitors, revealing that specific substitutions can lead to potent inhibitory activity. nih.gov This highlights the sensitivity of the biological activity to the electronic environment of the benzimidazole system.
Furthermore, studies on other benzimidazole derivatives have shown that modifications at the N-1, C-2, and C-6 positions can be optimized to enhance antimicrobial and anticancer activities. nih.gov The strategic placement of different functional groups allows for the fine-tuning of the molecule's electronic and steric properties, thereby modulating its bioactivity.
Role of N-Substitution (e.g., Methyl Group at N-1) on Activity and Binding Affinity
Substitution at the nitrogen atoms of the imidazole (B134444) ring, particularly the N-1 position, is a critical determinant of the biological activity and binding affinity of benzimidazole derivatives. The introduction of an N-methyl group, as in 1H-benzimidazol-4-ol, 1-methyl-, can significantly impact the compound's pharmacological profile.
N-alkylation can enhance the chemotherapeutic activity of benzimidazole compounds. nih.gov For example, attaching different substituents, such as benzyl (B1604629) groups, to the N-1 position can increase the molecule's efficacy. nih.gov This modification can influence the compound's lipophilicity, membrane permeability, and orientation within the target's binding site.
In the development of neuropeptide Y-1 (NPY-1) receptor antagonists, systematic substitution on the piperidyl nitrogen of a 4-methylbenzimidazole lead compound resulted in a significant increase in receptor affinity, in some cases up to 50-fold. nih.gov This underscores the importance of the N-substituent in establishing crucial interactions with the receptor. The presence of a second basic substituent was also found to be important, further emphasizing the role of nitrogen-containing groups in binding. nih.gov
The table below summarizes the impact of N-1 substitution on the bioactivity of benzimidazole derivatives based on various studies.
| N-1 Substituent | Biological Target/Activity | Effect on Activity/Affinity | Reference |
| Methyl | 5-Lipoxygenase | Modulates inhibitory potency | nih.gov |
| Benzyl | Antimicrobial/Anticancer | Can increase chemotherapeutic activity | nih.gov |
| Substituted Piperidyl | Neuropeptide Y-1 Receptor | Systematic increases in receptor affinity | nih.gov |
Importance of Hydroxyl Group at Position 4 and Other Aromatic Substitutions
The hydroxyl group at the 4-position of the benzimidazole ring is a key pharmacophoric feature that plays a crucial role in the biological activity of this class of compounds. This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. researchgate.net The ability to form hydrogen bonds is often critical for high-affinity binding to enzymes and receptors. researchgate.net
In the context of 5-lipoxygenase inhibition, the 4-OH group is a defining feature of the 1H-benzimidazol-4-ol scaffold. nih.gov Studies on related benzimidazole hydrazones have shown that the position of a hydroxyl group on an attached phenyl ring significantly influences anti-Trichinella spiralis activity. nih.gov Shifting a hydroxyl group from the 4-position to the 3-position on the phenyl moiety led to a notable increase in efficacy. nih.gov This highlights the spatial sensitivity of hydroxyl group interactions.
Other aromatic substitutions on the benzimidazole ring also play a significant role. For example, in the development of 5-LOX inhibitors, compounds containing a methoxylated or hydroxylated benzyl group at the 2-position showed significant in vivo activity. nih.gov Specifically, 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol was one of two compounds that, like dexamethasone, inhibited monocyte accumulation in an inflammatory model. nih.gov
The table below illustrates the significance of the 4-hydroxyl group and other aromatic substitutions.
| Substitution | Position | Biological Context | Observed Importance | Reference |
| Hydroxyl | 4 | 5-Lipoxygenase Inhibition | Key pharmacophoric feature | nih.gov |
| Hydroxyl | 3 (on attached phenyl) | Anti-Trichinella spiralis | Increased efficacy compared to 4-OH | nih.gov |
| Methoxylated Benzyl | 2 | 5-Lipoxygenase Inhibition | Showed significant in vivo activity | nih.gov |
| Hydroxylated Benzyl | 2 | 5-Lipoxygenase Inhibition | Showed significant in vivo activity | nih.gov |
Impact of Bridging Linkers and Heterocyclic Moiety Attachments
The introduction of bridging linkers and additional heterocyclic moieties to the 1H-benzimidazol-4-ol core can significantly modulate its pharmacological properties. These modifications can alter the molecule's size, shape, flexibility, and ability to interact with multiple binding sites on a biological target.
The attachment of other heterocyclic rings can also lead to potent bioactive compounds. For example, the reaction of 2-(chloromethyl)-1H-benzimidazole derivatives with various substituted aromatic amines, which can include heterocyclic amines, results in new compounds with potential biological activities. researchgate.net Similarly, the development of neuropeptide Y-1 receptor antagonists involved linking a piperidine (B6355638) ring to the 1-position of a 4-methylbenzimidazole core. nih.gov
Furthermore, the introduction of a thiosemicarbazone moiety, another privileged structure in medicinal chemistry, to a benzimidazole core via a sulfanyl-phenyl linker has been shown to yield compounds with a wide range of biological activities. mdpi.com This highlights the synergistic effect that can be achieved by combining different pharmacophoric fragments.
Stereochemical Considerations and Conformational Effects on Activity
While specific studies focusing solely on the stereochemistry of 1H-benzimidazol-4-ol, 1-methyl- were not prevalent in the initial search, the principles of stereochemistry are fundamental to understanding the structure-activity relationships of all chiral bioactive molecules. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with a chiral biological target, such as an enzyme or receptor.
For benzimidazole derivatives that possess stereocenters, the different enantiomers or diastereomers can exhibit distinct biological activities. This is because one stereoisomer may fit into the binding site of a target protein more effectively than the other, leading to a more potent biological response.
For example, in a study on breast cancer therapeutics, the efficacy of a methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate (IBCar) was investigated. mdpi.com While this compound is not a direct analogue of 1H-benzimidazol-4-ol, 1-methyl-, the study highlights the importance of the three-dimensional structure of benzimidazole derivatives in their biological activity. The conformation of the molecule, dictated by bond rotations and the spatial arrangement of its substituents, will determine how well it can interact with its target, in this case, microtubules and mitochondria. mdpi.com
SAR in Specific Biological Contexts
SAR for 5-Lipoxygenase Inhibition
The structure-activity relationship for the inhibition of 5-lipoxygenase (5-LOX) by 1H-benzimidazol-4-ol analogues has been a subject of detailed investigation. nih.gov 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Therefore, inhibitors of this enzyme have therapeutic potential in treating inflammatory diseases.
A study on novel 1H-benzimidazol-4-ols revealed key structural features required for potent 5-LOX inhibitory activity. nih.gov The synthesis and evaluation of a series of 2-substituted benzimidazol-4-ols demonstrated that the nature of the substituent at the 2-position significantly influences potency. nih.gov
Key findings from this SAR study include:
The 4-hydroxyl group is a critical feature for activity.
Substitution at the 2-position is well-tolerated and can be used to modulate potency.
Compounds with a methoxylated or hydroxylated benzyl group at the 2-position exhibited notable in vivo activity. nih.gov
Specifically, 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol and 5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol were identified as potent inhibitors that also showed anti-inflammatory effects in a pleural exudate model. nih.gov
The table below summarizes the 5-LOX inhibitory activity of selected 2-substituted 7-methyl-1H-benzimidazol-4-ols.
| Compound | 2-Substituent | 5-Substituent | In Vitro 5-LOX Inhibition (IC50) | In Vivo Activity | Reference |
| 36 | 4-Methoxybenzyl | H | Potent | Active in inhibiting monocyte accumulation | nih.gov |
| 41 | Hydroxylated benzyl | H | Potent | Active in inhibiting SRS-A release | nih.gov |
| 57 | Trifluoromethyl | t-Butyl | Potent | Active in inhibiting monocyte accumulation | nih.gov |
Note: Specific IC50 values were not provided in the abstract.
This detailed SAR analysis provides a valuable framework for the design of new and more effective 5-LOX inhibitors based on the 1H-benzimidazol-4-ol scaffold.
SAR for Anti-Inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring system. nih.gov Key positions for substitution that modulate activity include the N1, C2, C5, and C6 positions. nih.gov
Research has shown that substitution at the C2 position of the benzimidazole nucleus plays a critical role in anti-inflammatory activity. For instance, the introduction of a 4-methoxyphenyl (B3050149) group at the 2-position of a naphthimidazole derivative was found to be favorable for activity, leading to a 45-50% inhibition of paw edema. nih.gov In contrast, the presence of a chloro- or hydroxy-substituted phenyl moiety at the same position resulted in a significant reduction in activity (1-20% paw edema inhibition). nih.gov This suggests that the electronic and steric properties of the substituent at C2 are important determinants of anti-inflammatory potency.
Furthermore, the nature of the group at the C2 position can dictate the mechanism of action. For example, a C2-diarylamine substitution on the benzimidazole scaffold can lead to antagonism of the bradykinin (B550075) receptor, contributing to its anti-inflammatory effects. nih.gov Another study highlighted the importance of a guanidine (B92328) fraction, where replacing an amino group with a methylene (B1212753) group at C2 significantly diminished the anti-inflammatory response. nih.gov
Substitutions at the N1 position of the benzimidazole ring have also been explored. The attachment of a 3,5-disubstituted isoxazole (B147169) moiety at this position has yielded compounds with significant anti-inflammatory properties. Specifically, the presence of electron-withdrawing groups, such as a 4-fluorophenyl or a 4-cyanophenyl group at the C3 position of the isoxazole ring, resulted in excellent anti-inflammatory activity, with up to 60.76% inhibition of hind paw edema volume. nih.gov
| Compound/Substitution | Position of Substitution | Key Structural Feature | Observed Anti-Inflammatory Activity |
| 2-(4-methoxyphenyl)naphthimidazole | C2 of imidazole nucleus | 4-methoxyphenyl group | 45-50% paw edema inhibition. nih.gov |
| 2-(chloro/hydroxy-phenyl)naphthimidazole | C2 of imidazole nucleus | Chloro or hydroxy-phenyl group | 1-20% paw edema inhibition. nih.gov |
| 2-cyclohexylamino-1-(4-methoxyphenyl)benzimidazole | C2 and N1 | Guanidine-like fraction at C2 | 53.2% inhibition of rat paw edema. nih.gov |
| 1-(3-(4-fluorophenyl)isoxazolyl)benzimidazole | N1 | 4-fluorophenyl on isoxazole (electron-withdrawing) | 60.76% inhibition of hind paw edema. nih.gov |
| 1-(3-(4-cyanophenyl)isoxazolyl)benzimidazole | N1 | 4-cyanophenyl on isoxazole (electron-withdrawing) | 58.46% inhibition of hind paw edema. nih.gov |
SAR for Anti-Microbial Activity
The antimicrobial activity of benzimidazole derivatives is largely dictated by the substituents at the 2-position of the benzimidazole core. nih.gov A study on 2-substituted-1H-benzimidazole derivatives revealed that increasing the carbon chain length of an oxadiazole ring at the C2 position led to enhanced antimicrobial activity, particularly against Candida albicans, Staphylococcus aureus, and Bacillus subtilis. nih.gov The presence of a para-substituted phenyl nucleus was also found to support the antimicrobial effect. nih.gov
In another series of benzimidazole derivatives, a compound bearing a specific substitution pattern showed significant antimicrobial potential. nih.gov For example, a derivative demonstrated notable activity against B. subtilis and Pseudomonas aeruginosa with MIC values of 12.5 and 25 µg/mL, respectively. The same compound, along with a related analogue, also exhibited good antifungal activity against C. albicans with MIC values of 6.25 and 12.5 µg/mL. nih.gov
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have also been synthesized and evaluated for their antimicrobial properties. benthamscience.com These compounds generally showed higher antifungal activity compared to their antibacterial activity. benthamscience.com Specifically, derivatives incorporating 1-methyltetrazole, benzothiazole, and 6-chlorobenzothiazole moieties were found to be the most potent antifungal agents. benthamscience.com
| Compound/Substitution | Position of Substitution | Key Structural Feature | Observed Anti-Microbial Activity |
| 2-(oxadiazole with increased side chain) | C2 | Increased carbon chain length on oxadiazole | Enhanced activity against C. albicans, S. aureus, and B. subtilis. nih.gov |
| 2-(para-substituted phenyl) | C2 | Para-substituted phenyl nucleus | Supported antimicrobial activity. nih.gov |
| Derivative 4a | - | - | MIC of 12.5 µg/mL against B. subtilis and 25 µg/mL against P. aeruginosa. nih.gov |
| Derivative 4a and 4b | - | - | MIC of 6.25 and 12.5 µg/mL against C. albicans. nih.gov |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide with 1-methyltetrazole | N-linked mercaptoacetamide | 1-methyltetrazole moiety | Potent antifungal activity. benthamscience.com |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide with benzothiazole | N-linked mercaptoacetamide | Benzothiazole moiety | Potent antifungal activity. benthamscience.com |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide with 6-chlorobenzothiazole | N-linked mercaptoacetamide | 6-chlorobenzothiazole moiety | Potent antifungal activity. benthamscience.com |
SAR for Anti-Parasitic/Antiplasmodial Activity
The anti-parasitic, and specifically antiplasmodial, activity of benzimidazole derivatives is highly dependent on the substitution patterns on both the benzene (B151609) (ring A) and the appended (ring B) rings of the core structure. nih.gov
For antiplasmodial activity against Plasmodium falciparum, there is a clear preference for electron-donating groups on ring A. nih.gov For instance, a methyl group at the 5-position or, even more favorably, dimethyl substitution at the 5 and 6-positions enhances activity. nih.gov
The nature of ring B is also critical. It has been demonstrated that ring B should ideally be a pyridine-type ring, with picolinamide (B142947) (pyridine at the 2'-position) being the most favorable. nih.govresearchgate.net The position of the nitrogen atom within the pyridine (B92270) ring is crucial, with the ortho position leading to significantly higher activity. A picolinamide derivative reduced the growth of P. falciparum by 93.5%, whereas the corresponding nicotinamide (B372718) (meta position) and isonicotinamide (B137802) (para position) analogues were inactive. nih.gov
Further modifications to the picolinamide fragment have been explored. The introduction of a 5'-butyl group on the pyridin-2-yl ring of a 5-methoxy substituted benzimidazole resulted in the most potent compound in that series. researchgate.net In another study, the introduction of a -CH2- group to the linker between the benzimidazole and a phenoxy moiety at C-2 generally increased the antiplasmodial activity of compounds with substituents at the C-2 position of the phenoxy ring. mdpi.com
| Compound/Substitution | Ring | Key Structural Feature | Observed Anti-Parasitic/Antiplasmodial Activity |
| 5-methyl or 5,6-dimethyl benzimidazole | A | Electron-donating groups | Enhanced antiplasmodial activity. nih.gov |
| 2-(picolinamide)benzimidazole | B | Pyridine nitrogen at ortho position | 93.5% reduction in P. falciparum growth. nih.gov |
| 2-(nicotinamide/isonicotinamide)benzimidazole | B | Pyridine nitrogen at meta/para position | Inactive. nih.gov |
| 5-methoxy-2-(5'-butylpyridin-2-yl)benzimidazole | A and B | 5'-butyl on picolinamide | Most potent in its series. researchgate.net |
| Quinoline-benzimidazole hybrids with -CH2- linker | Linker | Addition of a methylene group | Generally increased activity. mdpi.com |
Medicinal Chemistry and Drug Design Applications of the 1h Benzimidazol 4 Ol Scaffold
Design and Synthesis of Novel Pharmacologically Active Compounds
The synthesis of the benzimidazole (B57391) core is a well-established area of organic chemistry, providing a robust platform for creating diverse derivatives. The most common methods involve the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid or an aldehyde. umich.edurasayanjournal.co.in These reactions can often be performed under green conditions, such as solvent-free grinding or with the use of mild catalysts like ammonium (B1175870) chloride, making the synthesis both efficient and environmentally conscious. umich.edurasayanjournal.co.in
For the specific synthesis of 1-methyl-1H-benzimidazol-4-ol, a suitable starting material would be 3-amino-4-(methylamino)phenol, which could be condensed with an appropriate one-carbon synthon. Alternatively, N-methylation of a pre-formed 1H-benzimidazol-4-ol could be achieved. The functional groups on the scaffold allow for further modification; for instance, the hydroxyl group can be derivatized to form ethers or esters, while the benzene (B151609) ring can undergo electrophilic substitution to introduce additional functionalities. An organocatalytic approach using CTAB-tBuOOH has been shown to be effective for the synthesis of N-acyl benzimidazoles from aldehydes, highlighting a modern, versatile method for creating activated amides that can be readily modified. acs.org
Researchers have successfully synthesized numerous series of pharmacologically active benzimidazole derivatives. For example, new benzimidazole-pyrimidin-amine linked sulfonamides have been designed and synthesized as potential inhibitors of the V600E-BRAF kinase, a key target in melanoma. nih.gov Another study focused on creating benzimidazole-1,2,4-triazole derivatives as potential antifungal agents that target the 14α-demethylase enzyme. acs.org These examples underscore the modular nature of benzimidazole synthesis, where different pharmacophores can be combined to target specific enzymes or receptors. nih.govacs.org
Rational Drug Design Approaches Utilizing Computational Tools
The advancement of computational chemistry has revolutionized drug discovery, allowing for the rational design of molecules with desired pharmacological profiles. openmedicinalchemistryjournal.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are integral to modern medicinal chemistry. openmedicinalchemistryjournal.comdokumen.pub These tools enable scientists to predict how a molecule like 1-methyl-1H-benzimidazol-4-ol might interact with a biological target at the atomic level, guiding synthetic efforts and reducing the need for extensive trial-and-error screening. openmedicinalchemistryjournal.combioexcel.eu
In the context of benzimidazole derivatives, computational studies have been pivotal. For instance, in the development of new antitubercular agents, molecular docking was used to screen 23 benzimidazole derivatives against four different protein targets in Mycobacterium tuberculosis. nih.gov This in silico screening identified the DprE1 enzyme as the likely target and pinpointed the most promising compounds for further investigation, which was later supported by MD simulations and ADME/Tox analysis. nih.gov Similarly, virtual docking studies were employed to understand the binding modes of novel sulfonamide-based benzimidazole derivatives within the active site of the V600E-BRAF protein, providing insights that correlated with their observed inhibitory activity. nih.gov These computational approaches are essential for optimizing lead compounds by refining their structure to enhance binding affinity and selectivity. bioexcel.eu
| Computational Tool | Application in Benzimidazole Drug Design | Example Study |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a protein target. | Identifying DprE1 as the target for antitubercular benzimidazoles. nih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Confirming the stability of the interaction between benzimidazole derivatives and the DprE1 enzyme. nih.gov |
| ADME/Tox Prediction | In silico estimation of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Evaluating the drug-likeness of newly designed benzimidazole-based anticancer agents. jcchems.com |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. | Developing models to predict the potency of new benzimidazole inhibitors. dokumen.pub |
This table summarizes the application of key computational tools in the rational design of benzimidazole-based therapeutic agents.
Development of Lead Compounds for Various Therapeutic Areas
The benzimidazole scaffold is a prolific source of lead compounds for a multitude of diseases. nih.gov Its ability to mimic the purine (B94841) nucleobases allows it to interact with a wide range of biological targets, including enzymes and receptors. The specific substitution pattern on the benzimidazole ring is crucial for determining its therapeutic application.
Anticancer Activity: Numerous benzimidazole derivatives have been investigated as anticancer agents. nih.govjcchems.com They can exert their effects through various mechanisms, such as inhibiting key kinases like V600E-BRAF or by acting as MDM2 inhibitors. nih.govrug.nl For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives linked to a sulfonamide moiety were designed as V600E-BRAF inhibitors, with compound 12l showing a potent IC50 of 0.49 µM. nih.gov Another study developed spiroxindoles combined with a benzimidazole scaffold as MDM2 inhibitors, which is a key protein in the p53 tumor suppressor pathway. rug.nl
Antimicrobial Activity: The development of novel antimicrobial agents is a global health priority. Benzimidazole derivatives have shown significant promise in this area. A study focused on designing new antitubercular agents found that certain benzimidazole derivatives had potent activity against Mycobacterium tuberculosis, likely by inhibiting the DprE1 enzyme, which is crucial for cell wall synthesis. nih.gov Furthermore, hybrid molecules incorporating both benzimidazole and 1,2,4-triazole (B32235) motifs have been synthesized and shown to have significant antifungal activity against various Candida species by targeting the enzyme 14α-demethylase. acs.org
| Therapeutic Area | Biological Target/Mechanism | Example Lead Compound/Series |
| Anticancer | V600E-BRAF Kinase Inhibition | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives. nih.gov |
| MDM2 Inhibition | Spiroxindoles combined with a benzimidazole scaffold. rug.nl | |
| Antitubercular | DprE1 Enzyme Inhibition | Substituted benzimidazole derivatives. nih.gov |
| Antifungal | 14α-Demethylase Inhibition | Benzimidazole-1,2,4-triazole hybrids. acs.org |
| Antidepressant | MAO-A Inhibition | (1-H) benzimidazole bearing pyrimidine-trione derivatives. researchgate.net |
This table highlights the development of benzimidazole-based lead compounds across different therapeutic fields.
Applications in Coordination Chemistry as Ligands for Metal Complexes
The nitrogen atoms of the imidazole (B134444) portion of the benzimidazole ring are effective coordination sites for a variety of metal ions. nih.gov This property allows compounds like 1-methyl-1H-benzimidazol-4-ol to act as ligands, forming stable metal complexes with unique structural and electronic properties. The resulting metallodrugs often exhibit enhanced biological activity compared to the free ligands. nih.govnih.gov
Transition metals such as copper(II), zinc(II), nickel(II), and silver(I) have been successfully complexed with benzimidazole-derived ligands. nih.gov These complexes are being explored for their potential as anticancer agents. For instance, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives were synthesized and evaluated for their cytotoxicity against human lung, breast, and prostate cancer cell lines. nih.gov The study found that all the complexes showed better antiproliferative activity than the free ligands, with the Zn(II) and Ag(I) complexes being particularly potent. nih.gov The metal center can play a crucial role in the mechanism of action, potentially by facilitating redox cycling or by promoting binding to biological macromolecules like DNA. The coordination of 1-methyl-substituted benzotriazole (B28993) with Zinc(II) has been shown to result in complexes with tetrahedral or octahedral geometries depending on the reaction conditions and co-ligands. mdpi.com
Potential in Materials Science
The applications of benzimidazole derivatives extend beyond medicine into the realm of materials science. Their rigid, planar structure and ability to participate in hydrogen bonding and π–π stacking interactions make them excellent building blocks for functional materials. nih.gov
One significant application is in the field of corrosion inhibition. Organic molecules containing heteroatoms like nitrogen and oxygen can adsorb onto a metal surface, forming a protective layer that prevents corrosion in acidic environments. researchgate.net A study investigating methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate found that it acted as an effective corrosion inhibitor for aluminum in a nitric acid solution, achieving an efficiency of 98.5% at a low concentration. researchgate.net The benzimidazole moiety plays a key role in this process by strongly adsorbing to the metal.
Furthermore, benzimidazole derivatives have been used to create liquid crystals. researchgate.net A study on 1-methyl-1H-benzimidazole-based compounds found that they could form liquid crystalline phases (mesophases). researchgate.net Notably, the methyl substitution at the 1-position was found to be crucial, as it disrupts intermolecular hydrogen bonding, leading to lower melting points and wider temperature ranges for the liquid crystal phase compared to their non-methylated analogs. researchgate.net This tunability makes 1-methyl-1H-benzimidazol-4-ol a promising candidate for the design of new liquid crystal materials with specific properties.
Future Research Directions and Research Gaps for 1h Benzimidazol 4 Ol, 1 Methyl
Exploration of Undiscovered Biological Activities
The benzimidazole (B57391) nucleus is renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties. nih.govnih.govarabjchem.org However, the specific activity profile of 1H-Benzimidazol-4-ol, 1-methyl- remains largely uncharted. Future investigations should systematically screen this compound against a diverse array of biological targets to identify novel therapeutic applications.
Key areas for exploration include:
Antiproliferative Activity: Research on related N-alkylated benzimidazoles has shown that the length of the alkyl chain can influence anticancer effects. nih.gov A systematic evaluation of 1H-Benzimidazol-4-ol, 1-methyl- against various cancer cell lines is a logical next step.
Antimicrobial and Antifungal Effects: Benzimidazoles are known to inhibit the growth of various bacteria and fungi. arabjchem.orgnih.gov The activity of 1H-Benzimidazol-4-ol, 1-methyl- against clinically relevant pathogens, including drug-resistant strains, warrants investigation. Structure-activity relationship (SAR) studies on similar compounds have indicated that electron-withdrawing groups can enhance antimicrobial potency. nih.gov
Antiviral Properties: Certain benzimidazole derivatives have shown efficacy against viruses such as human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov Screening for activity against a panel of viruses could reveal new therapeutic avenues.
Anti-inflammatory and Analgesic Potential: The anti-inflammatory capacity of various benzimidazoles has been documented, with some compounds showing significant activity in preclinical models. arabjchem.org Given that inflammation is a key component of many diseases, this is a critical area for future study. nih.gov
| Potential Biological Activity | Rationale based on Benzimidazole Scaffold |
| Anticancer | N-alkylation can modulate antiproliferative effects. nih.gov |
| Antibacterial & Antifungal | A well-established activity of the benzimidazole class. nih.govarabjchem.org |
| Antiviral | Known activity against viruses like CMV and VZV. nih.gov |
| Anti-inflammatory | A documented pharmacological property of benzimidazole derivatives. nih.govarabjchem.org |
| Antiprotozoal & Anthelmintic | Core activity of many marketed benzimidazole drugs. nih.govarabjchem.org |
Deeper Elucidation of Specific Molecular Targets and Pathways
Identifying the precise molecular targets and the signaling pathways modulated by 1H-Benzimidazol-4-ol, 1-methyl- is crucial for understanding its mechanism of action. While general mechanisms for benzimidazoles have been proposed, such as disruption of microtubule polymerization and inhibition of key enzymes, specific targets for this derivative are unknown. nih.govarabjchem.org
Future research should aim to:
Identify Protein Targets: Employ techniques like affinity chromatography, proteomics, and thermal shift assays to identify direct binding partners of the compound. For instance, Dihydrofolate reductase (DHFR) has been identified as a potential target for some antibacterial benzimidazoles. nih.gov
Map Pathway Modulation: Once targets are identified, downstream pathway analysis using transcriptomics and phosphoproteomics can reveal how the compound affects cellular signaling. For example, many benzimidazoles induce cancer cell apoptosis by disrupting mitochondrial membrane potential and activating caspase cascades. nih.gov
Validate Mechanisms: Utilize genetic techniques like CRISPR/Cas9 or siRNA to knock down or mutate putative target proteins and confirm their role in the compound's biological effects.
Advanced Synthetic Strategies for Complex Analogues
To explore the structure-activity relationship (SAR) and optimize the therapeutic properties of 1H-Benzimidazol-4-ol, 1-methyl-, the development of advanced and efficient synthetic methodologies is essential. While general methods for benzimidazole synthesis exist, creating a diverse library of analogues based on the 1-methyl-1H-benzimidazol-4-ol core requires novel approaches. nih.gov
Future synthetic efforts should focus on:
Developing Versatile Synthetic Routes: Design multi-step synthetic pathways that allow for the easy introduction of various substituents at different positions of the benzimidazole ring and the phenyl group. nih.gov
Creating Diverse Analogue Libraries: Synthesize a range of derivatives by modifying the substituents on the benzene (B151609) ring and exploring different N-alkylation patterns to improve potency and selectivity. nih.gov
Employing Modern Synthetic Techniques: Utilize modern synthetic methods like microwave-assisted synthesis or flow chemistry to accelerate the synthesis of new analogues and improve reaction yields.
| Synthetic Modification | Potential Goal | Reference Approach |
| Varying N-1 alkyl chain length | Optimize antiproliferative activity. nih.gov | N-alkylation with different alkyl halides. nih.gov |
| Substitution on the benzene ring | Enhance antimicrobial or anticancer potency. nih.gov | Condensation of substituted o-phenylenediamines. nih.gov |
| Substitution at the C-2 position | Modulate biological activity spectrum. nih.gov | Condensation with various aldehydes or carboxylic acids. arabjchem.org |
Integration of In Silico and Experimental Methodologies for Predictive Modeling
The integration of computational (in silico) and experimental approaches can significantly accelerate the drug discovery process. Predictive modeling can help prioritize the synthesis of the most promising analogues and provide insights into their binding modes. jneonatalsurg.com
Key areas for this integrated approach include:
Molecular Docking Studies: Perform docking simulations to predict the binding affinity and orientation of 1H-Benzimidazol-4-ol, 1-methyl- and its virtual analogues within the active sites of known and putative biological targets, such as cholinesterases or kinases. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models that correlate the structural features of a series of synthesized analogues with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
ADMET Prediction: Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the development process. jneonatalsurg.com
Investigation of Multi-Targeting Potential of the Compound
The complexity of diseases like cancer and Alzheimer's has spurred interest in multi-target-directed ligands (MTDLs)—single compounds that can modulate multiple biological targets simultaneously. jneonatalsurg.comnih.gov The benzimidazole scaffold is a privileged structure for designing MTDLs. mdpi.com
Future research should explore whether 1H-Benzimidazol-4-ol, 1-methyl- or its derivatives can function as MTDLs. This could involve:
Designing Hybrid Molecules: Strategically combining the 1-methyl-1H-benzimidazol-4-ol pharmacophore with other known pharmacophores to create hybrid compounds with dual activity. For example, combining it with a hydroxypyridinone moiety could yield agents with both MAO-B inhibitory and iron-chelating properties for Alzheimer's disease. nih.gov
Screening against Target Panels: Testing the compound against panels of related targets, such as different kinase enzymes or G-protein coupled receptors, to identify polypharmacological effects.
Investigating Synergistic Effects: For complex diseases, hitting multiple targets can offer a synergistic therapeutic effect and potentially overcome drug resistance. nih.gov For instance, benzimidazole-based Schiff base derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com
Development of Novel Analytical Techniques for Enhanced Characterization
Robust analytical methods are essential for the complete characterization of 1H-Benzimidazol-4-ol, 1-methyl- and its future analogues. While standard techniques are available, the development of more sensitive and specialized methods may be necessary.
Areas for development include:
Advanced Spectroscopic and Spectrometric Methods: Utilize high-resolution NMR (1H, 13C) and mass spectrometry (HREI-MS) for unambiguous structure elucidation of complex analogues. mdpi.comresearchgate.net
Enantioselective Analysis: If chiral analogues are synthesized, develop and validate enantioselective chromatographic methods (e.g., using chiral HPLC columns) to separate and quantify individual enantiomers, as they often exhibit different biological activities.
Crystallographic Studies: Obtain single-crystal X-ray diffraction data to determine the precise three-dimensional molecular structure, which is invaluable for understanding intermolecular interactions and for validating computational models. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
